2-(4-Fluorophenyl)indole
Overview
Description
2-(4-Fluorophenyl)indole is an organic compound with the molecular formula C14H10FN. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features an indole core substituted with a 4-fluorophenyl group, making it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules .
Mechanism of Action
Target of Action
2-(4-Fluorophenyl)indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathwaysIndole derivatives are known to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can influence a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which may contribute to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)indole typically involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the indole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, nitroindoles, and other substituted indoles
Scientific Research Applications
2-(4-Fluorophenyl)indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-Phenylindole
- 2-(4-Chlorophenyl)indole
- 2-(4-Methylphenyl)indole
Comparison: 2-(4-Fluorophenyl)indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Compared to its analogs, this compound often exhibits higher potency and selectivity in biological assays .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGDCJIDNVRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228836 | |
Record name | 2-(4-Fluorophenyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782-17-2 | |
Record name | 2-(4-Fluorophenyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-(4-Fluorophenyl)indole derivatives and what are the downstream effects of this interaction?
A1: this compound derivatives, particularly those classified as FGIN-1 compounds, exhibit high affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction is known to stimulate steroidogenesis, the process of producing steroid hormones like testosterone.
Q2: Can you provide an example of a well-studied this compound derivative and its mechanism of action?
A2: N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27) is a prominent example. FGIN-1-27 binds to TSPO, primarily located on the outer mitochondrial membrane, and this interaction appears to modulate the transport of cholesterol into the mitochondria. This increased cholesterol availability within the mitochondria serves as the rate-limiting step in steroid hormone biosynthesis.
Q3: What is the significance of stimulating steroidogenesis via TSPO activation, as opposed to exogenous hormone replacement?
A3: Research suggests that direct stimulation of Leydig cells to produce testosterone, as seen with FGIN-1-27, may offer advantages over traditional testosterone replacement therapy (TRT). While TRT can suppress sperm production, FGIN-1-27 led to increased serum testosterone levels without negatively impacting intratesticular testosterone concentration or sperm count in rat models.
Q4: Beyond steroidogenesis, are there other potential therapeutic applications for this compound derivatives?
A4: Indeed, research suggests these compounds may have roles in modulating anxiety-like behavior and potentially influencing GABAergic neurotransmission, though the exact mechanisms are still under investigation. For instance, FGIN-1-27 has shown anxiolytic-like effects in animal models, and studies suggest a possible indirect influence on GABA receptors, potentially mediated through neurosteroid synthesis.
Q5: How do structural modifications of this compound impact its binding affinity for TSPO and its subsequent biological activity?
A5: Research indicates that specific structural features are crucial for the binding of this compound derivatives to TSPO. Dialkylation of the amide group, the length of the alkyl substituents, and halogenation of the aryl groups attached to the indole core all significantly influence binding affinity. Modifications affecting these features can alter the compound's potency and selectivity for TSPO, thereby affecting its ability to stimulate steroidogenesis or elicit other biological responses.
Q6: Has the impact of this compound derivatives on TSPO expression been investigated?
A6: Yes, studies have explored the effects of both synthetic and endogenous TSPO ligands on TSPO expression. Research using human osteoblast-like cells in vitro showed that both FGIN-1-27 and porphyrin IX (an endogenous TSPO ligand) decreased TSPO abundance. This decrease in TSPO levels was associated with cell death induction and inhibition of cellular metabolism.
Q7: Are there any analytical methods used to study this compound derivatives?
A7: While specific analytical techniques are not detailed in the provided abstracts, standard methods for characterizing and quantifying these compounds likely include high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS). These methods allow for the determination of compound purity, concentration, and stability in various matrices.
Q8: What is the historical context of research on this compound and its derivatives?
A8: The exploration of this compound derivatives and their interactions with TSPO began in the late 20th century. Early research focused on characterizing the binding properties of these compounds, particularly their high affinity for the then-termed "peripheral benzodiazepine receptor." Subsequent research delved into the physiological consequences of this interaction, revealing their role in steroidogenesis and their potential as therapeutic agents for conditions like hypogonadism.
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